N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide
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Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, a fluorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is then introduced through a nucleophilic substitution reaction. The fluorophenyl group is added via a Friedel-Crafts acylation reaction, and finally, the methanesulfonamide moiety is attached using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-chlorophenyl)methanesulfonamide
- N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-bromophenyl)methanesulfonamide
- N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-methylphenyl)methanesulfonamide
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c21-20-9-5-4-8-19(20)16-26(24,25)22-14-17-10-12-23(13-11-17)15-18-6-2-1-3-7-18/h1-9,17,22H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWVKYQOUFTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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